molecular formula C₃₁H₃₈O₁₅ B1146134 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 39938-00-6

6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No.: B1146134
CAS No.: 39938-00-6
M. Wt: 650.62
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Description

6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a useful research compound. Its molecular formula is C₃₁H₃₈O₁₅ and its molecular weight is 650.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic molecule with significant biological activity. Its molecular formula is C31H38O15C_{31}H_{38}O_{15} and it has a molecular weight of approximately 650.62 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The structure of the compound features a benzofuran moiety along with methoxy and acetyl groups that contribute to its biological properties. The presence of multiple functional groups suggests that it may interact with various biological targets.

PropertyValue
Molecular FormulaC31H38O15C_{31}H_{38}O_{15}
Molecular Weight650.62 g/mol
CAS Number39938-00-6
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its potential to inhibit cell proliferation in cancer models.

  • Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells. This is facilitated by the compound's interaction with cellular pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that compounds similar to the one discussed have demonstrated selective toxicity towards cancer cells while sparing normal cells. For example, derivatives have been tested against:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)
    These studies reveal that certain structural modifications enhance cytotoxicity, suggesting a structure–activity relationship (SAR) that can guide future drug design.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Antibacterial Activity : Preliminary screening indicates that the compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these strains were determined, providing insight into the compound's efficacy.
  • Antifungal Activity : The compound's antifungal properties have also been assessed, showing effectiveness against common fungal pathogens like Candida albicans.

Research Findings

A comprehensive study published in PMC8325670 highlighted the biological activities of benzofuran derivatives, indicating that many compounds exhibit both anticancer and antimicrobial properties. The study established SARs that are critical for optimizing the biological activity of these compounds.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/b14-9+/t25-,26-,27-,28+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHVQZBXMURJN-VUCNFRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657897
Record name 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39938-00-6
Record name 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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